molecular formula C21H22N6O2 B12701761 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(4-(3-nitrophenyl)-1,3-butadienyl)phenyl)- CAS No. 151648-40-7

1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(4-(3-nitrophenyl)-1,3-butadienyl)phenyl)-

Katalognummer: B12701761
CAS-Nummer: 151648-40-7
Molekulargewicht: 390.4 g/mol
InChI-Schlüssel: ZZVOXTZBGFEGTL-QDVFFPICSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(4-(3-nitrophenyl)-1,3-butadienyl)phenyl)- is a complex organic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(4-(3-nitrophenyl)-1,3-butadienyl)phenyl)- typically involves multi-step organic reactions. The process begins with the formation of the triazine ring, followed by the introduction of the diamine and other substituents. Common reagents used in these reactions include amines, nitriles, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(4-(3-nitrophenyl)-1,3-butadienyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(4-(3-nitrophenyl)-1,3-butadienyl)phenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(4-(3-nitrophenyl)-1,3-butadienyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3,5-Triazine-2,4-diamine derivatives: These compounds share the triazine core structure but differ in their substituents, leading to variations in their properties and applications.

    Nitrophenyl derivatives: Compounds with nitrophenyl groups exhibit similar reactivity patterns, particularly in oxidation and reduction reactions.

Uniqueness

1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(4-(3-nitrophenyl)-1,3-butadienyl)phenyl)- is unique due to its specific combination of functional groups and structural features

Eigenschaften

CAS-Nummer

151648-40-7

Molekularformel

C21H22N6O2

Molekulargewicht

390.4 g/mol

IUPAC-Name

6,6-dimethyl-1-[3-[(3E)-4-(3-nitrophenyl)buta-1,3-dienyl]phenyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H22N6O2/c1-21(2)25-19(22)24-20(23)26(21)17-11-5-9-15(13-17)7-3-4-8-16-10-6-12-18(14-16)27(28)29/h3-14H,1-2H3,(H4,22,23,24,25)/b7-3?,8-4+

InChI-Schlüssel

ZZVOXTZBGFEGTL-QDVFFPICSA-N

Isomerische SMILES

CC1(N=C(N=C(N1C2=CC=CC(=C2)C=C/C=C/C3=CC(=CC=C3)[N+](=O)[O-])N)N)C

Kanonische SMILES

CC1(N=C(N=C(N1C2=CC=CC(=C2)C=CC=CC3=CC(=CC=C3)[N+](=O)[O-])N)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.